2-Methyl-1,3-thiazole-5-carbohydrazide
Overview
Description
2-Methyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-Methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria. In anticancer research, it is believed to inhibit enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: This compound is a precursor in the synthesis of 2-Methyl-1,3-thiazole-5-carbohydrazide.
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Another heterocyclic compound with similar biological activities.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide: A compound with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGDXBJEPCKVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409316-66-1 | |
Record name | 2-methylthiazole-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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